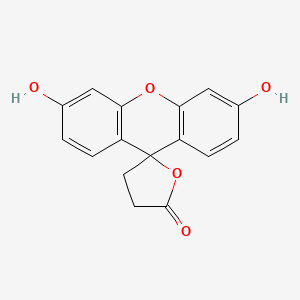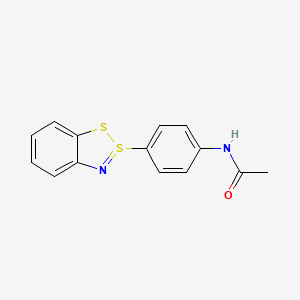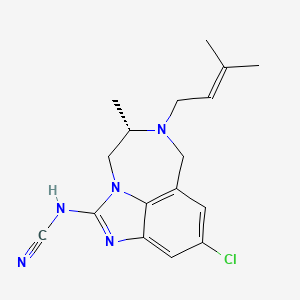
Cyanamide, (9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2-yl)-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanamide, (9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2-yl)-, (S)- is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzodiazepine core fused with an imidazole ring, and a cyanamide functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyanamide, (9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2-yl)-, (S)- typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the synthesis of the benzodiazepine core. This can be achieved through the condensation of an o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Imidazole Ring: The imidazole ring is introduced via a cyclization reaction, often involving the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Functionalization with Cyanamide: The final step involves the introduction of the cyanamide group. This can be achieved through the reaction of the intermediate compound with cyanogen bromide (BrCN) or cyanamide (NH2CN) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and butenyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the imidazole ring or the benzodiazepine core, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The chlorine atom in the benzodiazepine core can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3), sodium methoxide (NaOMe), or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized benzodiazepine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for probing biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its benzodiazepine core suggests possible uses in the treatment of neurological disorders, while its cyanamide group may confer additional pharmacological properties.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
Mécanisme D'action
The mechanism of action of Cyanamide, (9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2-yl)-, (S)- involves its interaction with specific molecular targets. The benzodiazepine core is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects on the central nervous system. The cyanamide group may interact with other molecular pathways, potentially inhibiting enzymes or modulating signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another benzodiazepine with similar core structure but lacking the imidazole ring and cyanamide group.
Midazolam: A benzodiazepine with a fused imidazole ring but different substituents.
Chlordiazepoxide: A benzodiazepine with a similar core but different functional groups.
Uniqueness
Cyanamide, (9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2-yl)-, (S)- is unique due to its combination of a benzodiazepine core, an imidazole ring, and a cyanamide group. This unique structure confers distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
136722-78-6 |
|---|---|
Formule moléculaire |
C17H20ClN5 |
Poids moléculaire |
329.8 g/mol |
Nom IUPAC |
[(11S)-6-chloro-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-2-yl]cyanamide |
InChI |
InChI=1S/C17H20ClN5/c1-11(2)4-5-22-9-13-6-14(18)7-15-16(13)23(8-12(22)3)17(21-15)20-10-19/h4,6-7,12H,5,8-9H2,1-3H3,(H,20,21)/t12-/m0/s1 |
Clé InChI |
IKVFAKQWGKMLDP-LBPRGKRZSA-N |
SMILES isomérique |
C[C@H]1CN2C3=C(CN1CC=C(C)C)C=C(C=C3N=C2NC#N)Cl |
SMILES canonique |
CC1CN2C3=C(CN1CC=C(C)C)C=C(C=C3N=C2NC#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


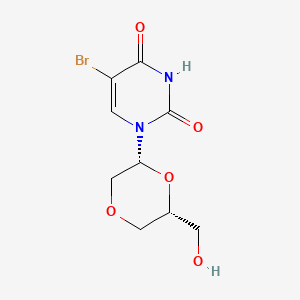
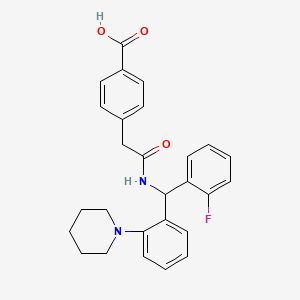
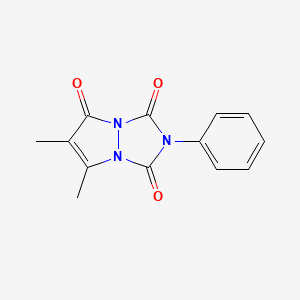
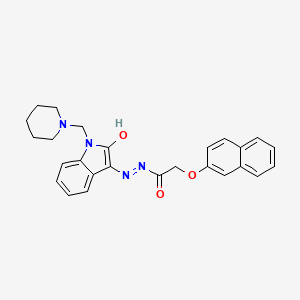
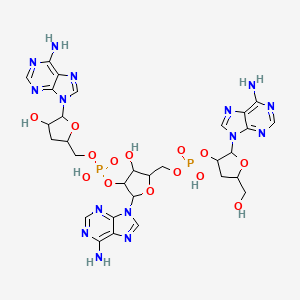
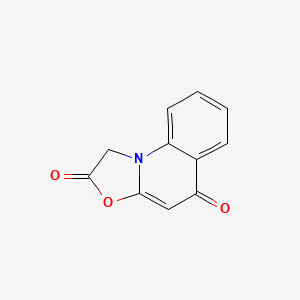

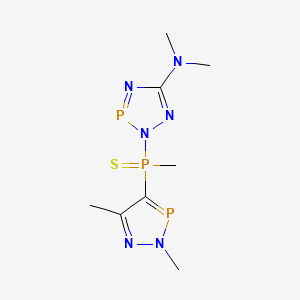

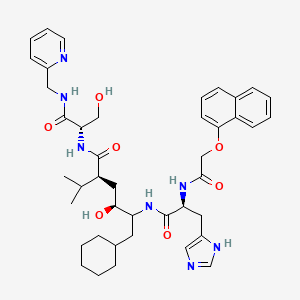
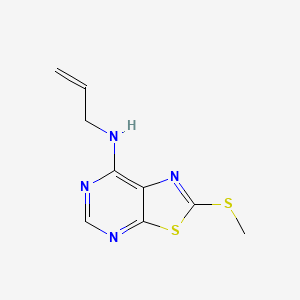
![3-Amino-2-[[1-(aminomethyl)-2-hydroxy-2-oxo-ethyl]disulfanyl]propanoic acid](/img/structure/B12789024.png)
